molecular formula C21H16N4O3S B12160542 5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B12160542
M. Wt: 404.4 g/mol
InChI Key: RYDVLZQLGRZKEV-UHFFFAOYSA-N
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Description

5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a novel, complex heterocyclic compound designed for advanced pharmaceutical and biochemical research. This molecule integrates several pharmaceutically relevant motifs, including a 1,4-benzoxazine scaffold and a 4-phenyl-1,3-thiazole unit, linked through a 5-aminopyrrol-3-one core. The 1,4-benzoxazine moiety is a structure of high interest in medicinal chemistry, known to be present in compounds with a range of therapeutic activities . Similarly, the 1,3-thiazole ring is a privileged structure in drug discovery. The specific combination of these groups suggests potential for this compound to interact with diverse biological targets. Researchers can explore its application as a key intermediate in the synthesis of more complex molecules or investigate its intrinsic biological activity. Potential research avenues include screening for anticancer properties, given that related heterocyclic compounds have been identified as inhibitors of specific protein-protein interactions, such as between DNAJA1 (an HSP40 protein) and mutant p53, leading to the degradation of oncogenic proteins and inhibition of cancer cell migration . Its structure also makes it a candidate for development as a modulator of various enzymatic processes or as a fluorescent probe due to its extended conjugated system. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H16N4O3S

Molecular Weight

404.4 g/mol

IUPAC Name

7-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C21H16N4O3S/c22-20-19(21-24-15(11-29-21)12-4-2-1-3-5-12)16(26)9-25(20)13-6-7-14-17(8-13)28-10-18(27)23-14/h1-8,11,22,26H,9-10H2,(H,23,27)

InChI Key

RYDVLZQLGRZKEV-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC3=C(C=C2)NC(=O)CO3)C4=NC(=CS4)C5=CC=CC=C5)O

Origin of Product

United States

Biological Activity

5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H18N4O4SC_{22}H_{18}N_{4}O_{4}S and a molecular weight of 434.5 g/mol. It features a benzoxazine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC22H18N4O4S
Molecular Weight434.5 g/mol
CAS Number1630830-77-1

Anticancer Properties

Recent studies have indicated that benzoxazine derivatives exhibit significant anticancer activities. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness against breast cancer and prostate cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound's structural components suggest potential antibacterial and antifungal properties. Research on related alkaloids indicates that they can disrupt nucleic acid synthesis and alter membrane permeability in bacterial cells. For example, certain derivatives have been noted for their activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .

Anti-inflammatory Effects

Benzoxazines are also recognized for their anti-inflammatory properties. Compounds similar to the one studied have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .

The biological activities of 5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or inflammation.
  • DNA Intercalation : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Membrane Disruption : Its interaction with bacterial membranes could enhance permeability leading to cell lysis.

Case Studies

Several case studies illustrate the biological efficacy of benzoxazine derivatives:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of benzoxazine derivatives on MCF-7 breast cancer cells. The results indicated significant inhibition of cell viability at concentrations as low as 10 µM.
  • Antimicrobial Evaluation : Another study tested the antibacterial effects of related compounds against E. coli and Bacillus subtilis, reporting MIC values ranging from 50 µg/mL to 100 µg/mL.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological properties that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that derivatives of benzoxazinones, including the target compound, possess significant anticancer properties. They have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have demonstrated that benzoxazinone derivatives can target specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities. In vitro tests have shown effectiveness against several pathogenic strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, suggesting that the compound could be developed into a new class of antimicrobial agents .

Antioxidant Effects

The antioxidant capacity of this compound is noteworthy. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for potential applications in preventing diseases related to oxidative damage, such as neurodegenerative disorders .

Synthesis Pathways

The synthesis of 5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step reactions. Recent advancements in synthetic methodologies have improved the yield and selectivity of these compounds. Techniques such as microwave-assisted synthesis and solvent-free conditions are being explored to enhance efficiency .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Cancer Treatment :
    • A study involving the administration of benzoxazinone derivatives showed significant tumor reduction in animal models of breast cancer. The mechanism was attributed to the inhibition of angiogenesis and promotion of apoptotic pathways .
  • Infection Control :
    • In clinical trials assessing the efficacy of benzoxazinone derivatives against bacterial infections, notable reductions in infection rates were observed compared to standard treatments. These findings support further development into therapeutic agents for resistant bacterial strains .
  • Neuroprotection :
    • Research exploring the neuroprotective effects of this compound demonstrated its ability to mitigate neuronal damage in models of Alzheimer's disease by reducing amyloid-beta aggregation and promoting neuronal survival .

Chemical Reactions Analysis

Knoevenagel Condensation

A critical step in forming fused heterocycles involves the in situ Knoevenagel condensation between activated aldehydes and β-keto esters. This generates α,β-unsaturated carbonyl intermediates, which undergo subsequent cyclization .

Michael Addition

The α,β-unsaturated carbonyl intermediate reacts with a Michael donor (e.g., 2-aminobenzothiazole) under catalytic conditions. This step introduces the thiazole moiety and sets up intramolecular cyclization to form the pyrrolone structure .

Electrophilic Aromatic Substitution

The thiazole ring’s electron-rich nature enables electrophilic substitution reactions. For example, thiazole derivatives can undergo alkylation, halogenation, or acylation at specific positions .

Functional Group Interactions

  • Amino group : Participates in nucleophilic substitution (e.g., alkylation, acylation).

  • Hydroxyl group : Acts as a hydrogen bond donor or undergoes O-alkylation.

  • Carbonyl group : Engages in condensation reactions (e.g., hydrazine addition).

  • Thiazole ring : Susceptible to electrophilic substitution or cross-coupling reactions (e.g., Suzuki coupling).

Biological Target Interactions

Molecular docking studies suggest the compound interacts with neurotransmitter receptors or ion channels, likely modulating activity through its heterocyclic scaffolds.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares the target compound with three analogs from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents H-Bond Donors/Acceptors Notable Features
Target Compound C₂₂H₁₆N₄O₃S* ~414.4* 3-Hydroxybenzoxazin-7-yl, 4-phenylthiazol-2-yl 2 donors, 6 acceptors* Enhanced H-bonding via hydroxy group; bicyclic benzoxazine
5-Amino-4-[4-(4-fluorophenyl)-thiazol-2-yl]-1-(4-methoxyphenyl)-1,2-dihydro-pyrrol-3-one () C₂₀H₁₆FN₃O₂S 381.4 4-Fluorophenylthiazol-2-yl, 4-methoxyphenyl 2 donors, 6 acceptors Fluorine enhances electronegativity; methoxy improves lipophilicity
5-Amino-1-(3-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one () C₂₃H₂₂N₃O₃S* ~428.5* 3-Methoxybenzyl, 4-(4-methoxyphenyl)thiazol-2-yl 1 donor, 6 acceptors* Dual methoxy groups increase solubility; benzyl group adds steric bulk
5-Amino-1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one () C₁₆H₁₅N₃O₃S 329.4 Benzodioxol-5-ylmethyl, 4-methylthiazol-2-yl 2 donors, 5 acceptors Benzodioxol enhances metabolic stability; methylthiazol reduces steric hindrance

Values marked with an asterisk () are inferred from structural analysis due to incomplete data in the evidence.

Key Observations

Hydrogen-Bonding Capacity: The target compound’s 3-hydroxybenzoxazine moiety provides two H-bond donors (hydroxy and amino groups) and six acceptors (benzoxazine oxygen, thiazol nitrogen, pyrrolone carbonyl, and others), similar to the fluorophenyl analog in . This contrasts with the methoxybenzyl analog (), which has only one H-bond donor .

Lipophilicity: Methoxy substituents () enhance lipophilicity compared to the target’s hydroxy group, which may influence membrane permeability . Steric Considerations: The benzodioxol group in introduces rigidity, whereas the target’s benzoxazine ring offers a bicyclic structure that could influence conformational stability .

Synthetic Accessibility: Thiazol ring formation in analogs (e.g., ) often employs malononitrile or ethyl cyanoacetate with sulfur, as seen in .

Research Implications and Limitations

  • Potential Applications: The structural motifs (thiazol, pyrrolone, benzoxazine) are common in kinase inhibitors and antimicrobial agents. The hydroxy group in the target compound may confer unique interactions in biological systems.
  • Limitations: No direct pharmacological or crystallographic data are available for the target compound. Comparisons are based on structural analogs and inferred properties.

Preparation Methods

Biginelli Reaction for Thiazole-Pyrrolone Fusion

The Biginelli reaction, a three-component condensation of β-ketoesters, aldehydes, and amines, is a cornerstone for synthesizing thiazole-pyrrolone hybrids. For this compound, 2-aminobenzothiazole derivatives react with β-ketoesters (e.g., ethyl acetoacetate) and aromatic aldehydes under acidic or metal-catalyzed conditions.

In one protocol, 2-aminobenzothiazole, benzaldehyde derivatives, and ethyl acetoacetate undergo Knoevenagel condensation followed by Michael addition and cyclization. Acetic acid in methanol at 65°C yields 70–85% product after 12–20 hours. Transitioning to solvent-free conditions with CuCl2 or LiCl reduces reaction time to 70–120 minutes while maintaining yields above 80%. A comparative analysis is shown below:

CatalystSolventTemperature (°C)Time (h)Yield (%)
Acetic acidMethanol6512–2070–85
CuCl2Solvent-free801.2–280–88
LiClSolvent-free801.2–285–92

Mechanistically, the aldehyde and β-ketoester first form a Knoevenagel adduct, which undergoes nucleophilic attack by 2-aminobenzothiazole. Subsequent cyclization eliminates water, yielding the fused pyrrol-thiazole core.

Kabachnik–Fields Reaction for α-Aminophosphonate Intermediates

The Kabachnik–Fields reaction enables the incorporation of α-aminophosphonate groups, which are hydrolyzed to amines during synthesis. Using 5-aminopyrazolo[4,3-d]thiazole, aldehydes, and trialkyl phosphites with LiClO4 catalysis, this one-pot method achieves 75–90% yields in dichloromethane at room temperature. The reaction proceeds via Schiff base formation, followed by phosphite addition and cyclization (Scheme 1):

Aldehyde+5-AminothiazoleLiClO4Schiff baseP(OEt)3α-AminophosphonateHydrolysisAmine Intermediate\text{Aldehyde} + \text{5-Aminothiazole} \xrightarrow{\text{LiClO}4} \text{Schiff base} \xrightarrow{\text{P(OEt)}3} \alpha\text{-Aminophosphonate} \xrightarrow{\text{Hydrolysis}} \text{Amine Intermediate}

This approach is notable for avoiding toxic solvents and enabling modular substitution at the thiazole and benzoxazine rings.

Stepwise Condensation and Cyclization

Benzoxazine Ring Formation

The 3-hydroxy-2H-1,4-benzoxazin-7-yl moiety is synthesized via cyclization of 2-aminophenol derivatives with α-ketoesters. For example, 2-amino-4-hydroxyphenol reacts with ethyl glyoxylate in ethanol under reflux, forming the benzoxazine ring in 65–78% yield. Microwave-assisted methods at 150°C for 15 minutes improve yields to 85–90% by enhancing reaction kinetics.

Thiazole-Pyrrolone Coupling

The thiazole-pyrrolone subunit is constructed separately and coupled to the benzoxazine core. A representative method involves Hantzsch thiazole synthesis:

  • Thiazole Formation : 4-Phenyl-1,3-thiazole-2-carbaldehyde is prepared from thiourea and α-bromo-4-phenylacetophenone in ethanol (80°C, 6 h, 88% yield).

  • Pyrrolone Synthesis : Ethyl acetoacetate reacts with ammonium acetate in acetic acid to form 3-hydroxy-pyrrolone, which is aminated using NH4OH/NaCNBH3 (72% yield).

  • Coupling : Mitsunobu conditions (DIAD, PPh3) link the thiazole-aldehyde to the pyrrolone-amine, followed by Suzuki–Miyaura coupling with the benzoxazine boronic ester (Pd(PPh3)4, K2CO3, 70°C, 12 h, 68% yield).

Solvent-Free and Microwave-Assisted Optimization

Solvent-Free Biginelli Reaction

Eliminating solvents reduces environmental impact and improves efficiency. A mixture of 2-aminobenzothiazole, β-ketoester, and aldehyde heated at 80°C with LiCl achieves 92% yield in 2 hours. This method avoids solvent purification steps and enhances atom economy.

Microwave Irradiation

Microwave-assisted synthesis accelerates cyclization steps. For instance, curcumin-based β-diketones react with 2-aminobenzothiazole and aldehydes under microwaves (300 W, 8–10 minutes) to yield 85–90% product, compared to 18–20 hours via conventional heating.

Catalytic Systems and Mechanistic Insights

Role of Lewis Acid Catalysts

LiClO4 and CuCl2 facilitate imine formation and cyclization by polarizing carbonyl groups. LiClO4 stabilizes transition states in Kabachnik–Fields reactions, while CuCl2 promotes Michael additions in solvent-free Biginelli protocols.

Acid vs. Metal Catalysis

Acidic conditions (e.g., acetic acid) favor stepwise Knoevenagel-Michael-cyclization pathways, whereas metal catalysts enable concerted mechanisms. For example, CuCl2 stabilizes the enolate of β-ketoesters, directly attacking protonated imines for faster cyclization .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:
The compound’s synthesis typically involves multi-step heterocyclic coupling. Key steps include:

  • Cyclization : Refluxing intermediates (e.g., substituted furazans or pyrazoles) with acetic acid (AcOH) to promote ring closure .
  • Purification : Use of SiO₂ column chromatography and recrystallization from DMF-EtOH (1:1) mixtures to isolate high-purity products .
  • Yield Optimization : Adjust stoichiometry (e.g., equimolar ratios of precursors) and solvent selection (e.g., ethanol for reflux) to minimize side reactions .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing its structure and confirming purity?

Methodological Answer:

  • 1H/13C NMR : Critical for verifying substituent positions (e.g., coupling constants for dihydro-pyrrolone protons) .
  • HRMS : Essential for confirming molecular weight and fragmentation patterns, especially given the compound’s heterocyclic complexity .
  • FTIR : Identifies functional groups like the hydroxybenzoxazine moiety (broad O–H stretch at ~3200 cm⁻¹) and thiazole C–S bonds .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or tautomeric forms, as demonstrated in structurally analogous pyrazole derivatives .

Advanced: How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data regarding its tautomeric equilibria?

Methodological Answer:

  • Variable-Temperature NMR : Monitor proton shifts at different temperatures to detect tautomer interconversion .
  • pH-Dependent Studies : Adjust solvent pH to stabilize specific tautomers (e.g., acidic conditions favoring enol forms) .
  • Synchrotron Crystallography : High-resolution X-ray data can capture minor tautomeric populations in the solid state .

Advanced: What experimental designs are recommended to study its reactivity in cross-coupling or functionalization reactions?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalysts, solvents, temperatures) for Suzuki-Miyaura coupling .
  • Kinetic Profiling : Monitor reaction progress via HPLC-MS to identify intermediates and rate-determining steps .
  • Computational Screening : DFT-based docking studies predict reactive sites (e.g., electron-deficient thiazole rings) .

Advanced: How can researchers assess its environmental stability or degradation pathways under simulated ecological conditions?

Methodological Answer:

  • Photolysis Studies : Expose the compound to UV light in aqueous media and analyze degradation products via LC-HRMS .
  • Biodegradation Assays : Use soil or microbial consortia to test metabolic breakdown, quantifying residues via isotopic labeling .
  • QSAR Modeling : Correlate substituent effects (e.g., hydroxy groups) with persistence using logP and Hammett constants .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in biological assays?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., replacing the phenyl-thiazole with pyridyl groups) and compare bioactivity .
  • Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., kinase domains) to rationalize SAR trends .
  • Dose-Response Curves : Use IC₅₀/EC₅₀ values to quantify potency differences across analogs in enzyme inhibition assays .

Advanced: How should researchers address discrepancies in reported spectroscopic data for structurally related analogs?

Methodological Answer:

  • Cross-Validation : Compare NMR data with crystallographically resolved analogs to assign signals confidently .
  • Isotopic Labeling : Synthesize deuterated or ¹³C-labeled derivatives to simplify spectral interpretation .
  • Collaborative Reproducibility : Share raw spectral data via open-access platforms for peer validation .

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